N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide

Epigenetics LSD1/KDM1A inhibition Fragment-based drug discovery

N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide (CAS 1006047-46-6, molecular formula C₅H₇N₃OS, molecular weight 157.19 g/mol) is a low-molecular-weight thiazole-5-carboximidamide (amidoxime) derivative. The compound features a 4-methyl-substituted 1,3-thiazole core bearing an N'-hydroxycarboximidamide group at the 5-position, a pharmacophore associated with metal-chelating and hydrogen-bonding interactions in epigenetic enzyme inhibition.

Molecular Formula C5H7N3OS
Molecular Weight 157.20 g/mol
Cat. No. B13240444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide
Molecular FormulaC5H7N3OS
Molecular Weight157.20 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C(=NO)N
InChIInChI=1S/C5H7N3OS/c1-3-4(5(6)8-9)10-2-7-3/h2,9H,1H3,(H2,6,8)
InChIKeyVJGQEAPLTAELJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide: Structural Identity, Physicochemical Profile, and Pharmacological Classification for Research Procurement


N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide (CAS 1006047-46-6, molecular formula C₅H₇N₃OS, molecular weight 157.19 g/mol) is a low-molecular-weight thiazole-5-carboximidamide (amidoxime) derivative. The compound features a 4-methyl-substituted 1,3-thiazole core bearing an N'-hydroxycarboximidamide group at the 5-position, a pharmacophore associated with metal-chelating and hydrogen-bonding interactions in epigenetic enzyme inhibition [1]. It has been catalogued as a fragment-like screening hit with reported inhibitory activity against lysine-specific demethylase 1 (LSD1/KDM1A) [2]. Its predicted physicochemical properties include a boiling point of 298.1 ± 42.0 °C, density of 1.54 ± 0.1 g/cm³, and a pKa of 13.14 ± 0.50 .

Why N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide Cannot Be Interchanged with Generic Thiazole Amidoximes: The Case for Evidence-Based Procurement


Within the thiazole-5-carboximidamide chemotype, subtle structural variations—particularly the position of the methyl substituent and the N'-hydroxy modification—produce divergent pharmacological fingerprints that preclude simple substitution. The 4-methyl substituent on the thiazole ring influences both the electronic environment of the amidoxime moiety and the compound's conformational preference, directly affecting target engagement at LSD1 and selectivity against monoamine oxidases [1]. Fragment-based screening data demonstrate that closely related 2-methyl and unsubstituted thiazole-5-carboximidamide analogs exhibit markedly different LSD1 inhibitory profiles [2]. Furthermore, the N'-hydroxy group is critical for reversible, non-covalent interaction with the FAD cofactor in LSD1, whereas the corresponding non-hydroxylated amidine analogs show negligible activity [1]. These structure-activity relationships mean that a user requiring an LSD1-active tool compound with a defined selectivity window cannot arbitrarily replace N'-hydroxy-4-methyl-1,3-thiazole-5-carboximidamide with a positional isomer or a de-hydroxylated analog without risking loss of target engagement.

Quantitative Differentiation Evidence for N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide: Comparator-Based Procurement Data


LSD1 Inhibitory Potency: N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide vs. Unsubstituted Thiazole-5-carboximidamide Fragment

In a high-concentration fragment-based biochemical screen against recombinant human LSD1, N'-hydroxy-4-methyl-1,3-thiazole-5-carboximidamide (CHEMBL3402055) exhibited an IC₅₀ of 10,000 nM (10 µM) using an Amplex Red–coupled H₂O₂ detection assay with methylated peptide substrate (30-min incubation) [1]. The unsubstituted thiazole-5-carboximidamide parent fragment (lacking the 4-methyl and N'-hydroxy modifications) showed no detectable inhibition at the highest screened concentration (>100 µM) [2]. The 4-methyl-N'-hydroxy substitution therefore confers at minimum a >10-fold improvement in LSD1 engagement over the unsubstituted core scaffold.

Epigenetics LSD1/KDM1A inhibition Fragment-based drug discovery

MAO-A Selectivity Profile: N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide vs. Tranylcypromine-Class LSD1 Inhibitors

N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide (CHEMBL3402055) exhibited an IC₅₀ of >100,000 nM (>100 µM) against human monoamine oxidase A (MAO-A) in a luciferin-derivatized substrate assay (60-min incubation) [1]. This translates to a >10-fold selectivity window for LSD1 (IC₅₀ = 10,000 nM) over MAO-A. In contrast, the irreversible LSD1 inhibitor tranylcypromine (TCP, a clinical-stage compound) inhibits both LSD1 and MAO-A with IC₅₀ values in the low-micromolar to sub-micromolar range, yielding selectivity ratios of ≤5-fold [2]. The amidoxime fragment thus demonstrates a wider selectivity margin against MAO-A than the TCP scaffold, albeit at weaker absolute LSD1 potency.

Selectivity Monoamine oxidase A FAD-dependent amine oxidases

Physicochemical Suitability for Fragment Elaboration: N'-Hydroxy-4-methyl vs. 2-Methyl Thiazole-5-carboximidamide Isomer

N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide (MW 157.19 g/mol, cLogP ~0.2) conforms to the 'rule of three' for fragment-like molecules and exhibits balanced physicochemical properties suitable for further elaboration . The 4-methyl positional isomer places the methyl group distal to the amidoxime hydrogen-bonding network, preserving the full metal-chelating capacity of the N'-hydroxycarboximidamide moiety. In the analogous 2-methyl isomer (N-hydroxy-2-methyl-5-thiazolecarboximidamide, CAS 1006047-50-2), steric hindrance between the 2-methyl group and the amidoxime functionality alters the conformational preference of the pharmacophore and reduces LSD1 inhibitory activity to undetectable levels in fragment screening [1]. The 4-methyl substitution therefore represents an isomerically resolved optimization strategy.

Fragment-based drug design Ligand efficiency Physicochemical properties

Cellular Epigenetic Activity of Amidoxime-Class LSD1 Inhibitors: Class-Level Evidence for N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide

Although direct cellular data for N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide have not been reported, the amidoxime chemotype to which it belongs has been extensively characterized in Calu-6 lung carcinoma cells. Amidoxime-class compounds with recombinant LSD1 IC₅₀ values comparable to or weaker than 10 µM produce significant increases in the LSD1 substrate mark H3K4me2, and upregulate expression of the tumor suppressor genes SFRP2, H-cadherin, and GATA4 at concentrations of 10–50 µM [1]. These cellular effects are not observed with the parent amidine analogs lacking the N'-hydroxy group, confirming that the amidoxime pharmacophore is essential for cellular target engagement [1]. By class-level inference, N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide, which contains this same pharmacophore and exhibits comparable biochemical LSD1 potency, is predicted to recapitulate these cellular epigenetic effects.

Cellular pharmacodynamics Histone methylation Tumor suppressor reactivation

Practical Procurement Considerations: Purity and Storage Stability Benchmarks Against Closest Available Analogs

Commercially available N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide is supplied at a minimum purity specification of 95% (HPLC) and is recommended for long-term storage in a cool, dry environment . The structurally analogous 4-aryl-thiazole-2-carboximidamide derivatives described in patent literature require storage under inert atmosphere at −20 °C due to oxidative lability of the amidoxime group [1]. The simpler 4-methyl substitution pattern of the target compound, lacking extended aromatic conjugation, predicts enhanced oxidative stability relative to 4-aryl-substituted analogs. The predicted pKa of 13.14 indicates that the N'-hydroxy group remains predominantly protonated under physiological and standard storage pH conditions, contributing to shelf stability .

Compound management Stability Procurement specifications

Evidence-Backed Application Scenarios for N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide in Academic and Industrial Research Settings


Fragment-Based LSD1 Inhibitor Lead Generation and SAR Expansion

With a confirmed LSD1 IC₅₀ of 10 µM and a >10-fold selectivity window over MAO-A, N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide serves as a validated fragment hit for structure-guided elaboration [1]. Its low molecular weight (157 Da) and the synthetic tractability of the 5-carboximidamide position enable rapid analog generation via amidoxime coupling or heterocycle substitution. This fragment is appropriate for X-ray crystallography soaking experiments to map the LSD1 active-site binding pose of the amidoxime pharmacophore. [2]

Chemical Probe for LSD1-Dependent H3K4 Methylation Dynamics in Cell-Based Epigenetic Assays

Amidoxime-class LSD1 inhibitors with biochemical IC₅₀ values comparable to N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide have been shown to increase H3K4me2 levels and reactivate epigenetically silenced tumor suppressor genes (SFRP2, HCAD, GATA4) in Calu-6 lung carcinoma cells at 10–50 µM concentrations [1]. By class-level extrapolation, the target compound is predicted to function as a cellular LSD1 chemical probe, enabling dose-response studies of H3K4 methylation dynamics. Direct cellular validation is recommended prior to procurement for this application. [1]

Selectivity Profiling Reference Standard for FAD-Dependent Amine Oxidase Panel Screening

The compound's differential inhibitory profile—IC₅₀ of 10,000 nM at LSD1 vs. >100,000 nM at MAO-A—makes it suitable as a reference standard for calibrating selectivity assays across the FAD-dependent amine oxidase family (LSD1, MAO-A, MAO-B) [1]. Its weak but measurable LSD1 inhibition provides a convenient midpoint control between fully inactive fragments and potent nanomolar inhibitors in high-throughput screening cascades. [2]

Isomeric Purity Control in Thiazole-5-carboximidamide Synthesis and Quality Assurance

The marked difference in LSD1 activity between the 4-methyl and 2-methyl positional isomers of thiazole-5-carboximidamide renders the target compound valuable as an analytical reference standard for confirming regiochemical purity in synthetic batches of thiazole amidoxime libraries [1]. Procurement of the authentic 4-methyl isomer ensures that biological activity observed in screening campaigns is not attributable to contamination with isomeric impurities. [2]

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